molecular formula C12H12N4O4S B14186939 N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea CAS No. 918800-55-2

N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea

Cat. No.: B14186939
CAS No.: 918800-55-2
M. Wt: 308.32 g/mol
InChI Key: VZEKMDQQVYEVAH-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group and a nitrothiazolyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea typically involves the reaction of 4-methoxybenzylamine with 4-nitro-1,3-thiazol-2-yl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxy group can be demethylated to form a phenol derivative using reagents such as boron tribromide.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Boron tribromide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-Aminophenylmethyl-N’-(4-nitro-1,3-thiazol-2-yl)urea.

    Reduction: 4-Hydroxyphenylmethyl-N’-(4-nitro-1,3-thiazol-2-yl)urea.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrothiazole moiety.

    Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The nitrothiazole moiety is known to interfere with bacterial and cancer cell metabolism, leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Methoxyphenyl)methyl]-N’-(4-bromophenyl)urea: Similar structure but with a bromophenyl group instead of a nitrothiazole group.

    N-[(4-Methoxyphenyl)methyl]-N’-(4-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a nitrothiazole group.

    N-[(4-Methoxyphenyl)methyl]-N’-(4-fluorophenyl)urea: Similar structure but with a fluorophenyl group instead of a nitrothiazole group.

Uniqueness

N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea is unique due to the presence of both the methoxyphenyl and nitrothiazole groups, which confer distinct chemical and biological properties

Properties

CAS No.

918800-55-2

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(4-nitro-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-10(7-21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)

InChI Key

VZEKMDQQVYEVAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)[N+](=O)[O-]

Origin of Product

United States

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